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Compound of Interest

Compound Name: UPSEM792

Cat. No.: B12372750

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ultrapotent chemogenetic actuator
UPSEM792 with other commonly used chemogenetic systems, primarily focusing on the
Designer Receptors Exclusively Activated by Designer Drugs (DREADDSs). The information
presented is based on published experimental data to facilitate the selection of the most
appropriate chemogenetic tools for specific research applications.

Overview of Chemogenetic Systems

Chemogenetics enables the remote control of specific cell populations through engineered
receptors and their selective, small-molecule actuators. This technology has become a
cornerstone of modern neuroscience, allowing for the investigation of neural circuit function
and its role in behavior and disease. The two most prominent chemogenetic systems are the
PSAM/PSEM (Pharmacologically Selective Actuator Module/Pharmacologically Selective
Effector Molecule) system, to which uPSEM792 belongs, and the DREADD system.

UPSEM792 and the PSAM/PSEM System: The PSAM/PSEM system is based on chimeric
ligand-gated ion channels. The Pharmacologically Selective Actuator Module (PSAM) is an
engineered ligand-binding domain from the a7 nicotinic acetylcholine receptor, which is fused
to an ion pore domain (IPD) from another channel. This modularity allows for the creation of
receptors that can either activate (e.g., using a 5-HT3 receptor pore) or inhibit (e.g., using a
glycine receptor pore, GlyR) neuronal activity. UPSEM792 is a potent and selective agonist (a
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Pharmacologically Selective Effector Molecule or PSEM) for the PSAM4-GIlyR (inhibitory) and
PSAM4-5HTS3 (excitatory) receptors.

DREADDs: DREADDs are modified G-protein coupled receptors (GPCRS) that are insensitive
to their endogenous ligands but can be activated by synthetic small molecules. The most
common DREADDs are derived from human muscarinic receptors, such as hM3Dq (Gg-
coupled, excitatory) and hM4Di (Gi-coupled, inhibitory). A variety of actuators have been
developed for DREADDSs, including the first-generation clozapine-N-oxide (CNO) and newer
compounds like Compound 21 (C21), deschloroclozapine (DCZ), and JHU37160, which offer
improved potency and pharmacokinetic properties.

Quantitative Performance Comparison

The following tables summarize the key quantitative parameters of uPSEM792 and various
DREADD agonists based on available literature. It is important to note that these values are
compiled from different studies and direct head-to-head comparisons under identical
experimental conditions are limited.
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Signaling Pathways and Experimental Workflows
Signaling Pathways

The fundamental difference between the uPSEM792/PSAM and DREADD systems lies in their
mechanism of action. PSAMs are ionotropic receptors that directly gate ion flow, leading to
rapid changes in membrane potential. In contrast, DREADDs are metabotropic receptors that
activate intracellular G-protein signaling cascades, resulting in a slower but potentially more
prolonged modulation of neuronal activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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